1H-咪唑-1-磺酰叠氮化物盐酸盐

概述

描述

Synthesis Analysis

Imidazole-1-sulfonyl azide hydrochloride can be synthesized from inexpensive materials through a one-pot reaction, making it both efficient and scalable. This synthesis process yields a crystalline product that is stable and convenient for storage and handling (Goddard-Borger & Stick, 2007). An updated synthesis approach has been developed for the hydrogen sulfate salt of imidazole-1-sulfonyl azide, which is considered safer and more stable than the hydrochloride salt, particularly avoiding risks associated with stability and detonation (Potter et al., 2016).

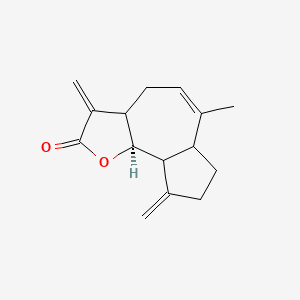

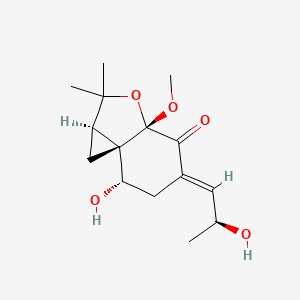

Molecular Structure Analysis

The molecular structure and stability of various salts of imidazole-1-sulfonyl azide, including the hydrochloride salt, have been examined. These studies revealed that certain salts possess improved properties over the hydrochloride salt, potentially offering safer handling and storage options. Single-crystal X-ray diffraction has provided insight into their solid-state structures, aiding in understanding their stability and reactivity profiles (Fischer et al., 2012).

Chemical Reactions and Properties

Imidazole-1-sulfonyl azide hydrochloride facilitates the synthesis of sulfonyl azides from primary sulfonamides through a high-yielding and experimentally simple method. This reaction does not require the addition of copper salts and proceeds via a diazo transfer mechanism, highlighting the reagent's versatility and efficiency in organic synthesis (Stevens et al., 2014).

科学研究应用

有机合成

咪唑-1-磺酰叠氮化物盐酸盐广泛应用于有机合成 . 它可以与亲电试剂反应生成相应的化合物 .

乙炔合成

该化合物通常用于合成乙炔 . 乙炔在化学工业和研究中非常重要,用于合成许多有机化合物。

环加成反应

咪唑-1-磺酰叠氮化物盐酸盐用于环加成反应 . 这些反应在有机化学中用于合成环状化合物。

环状化合物的合成

该化合物用于合成环状化合物 . 环状化合物在药物化学领域至关重要,因为它们存在于许多具有生物活性的天然产物中。

重氮转移试剂

咪唑-1-磺酰叠氮化物盐酸盐在化学合成领域通常用作重氮转移试剂 . 这使得能够将重氮基团引入分子中,然后可以在随后的反应中以多种方式进行操作。

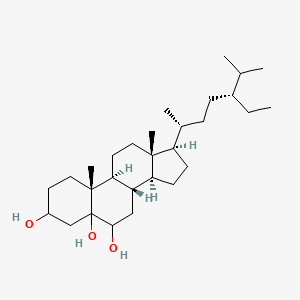

生物活性分子的合成

该化合物用于合成生物活性分子 . 生物活性分子对活生物体具有生物学作用,它们的合成是药物化学研究的关键领域。

有机功能材料的合成

咪唑-1-磺酰叠氮化物盐酸盐也用于合成有机功能材料 . 这些材料具有广泛的应用,包括电子、光子学和储能领域。

三氟甲磺酰叠氮化物的替代品

咪唑-1-磺酰叠氮化物是一种有机叠氮化物化合物,可以用作三氟甲磺酰叠氮化物的替代有机合成试剂 . 这为化学家在选择反应试剂时提供了更多选择。

作用机制

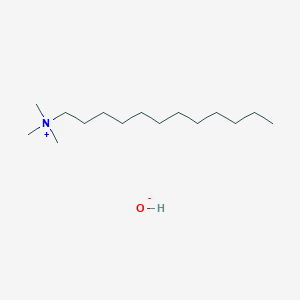

Target of Action

1H-Imidazole-1-sulfonyl azide hydrochloride, also known as Imidazole-1-sulfonyl azide hydrochloride, primarily targets primary amines or ammonium salts . These targets play a crucial role in various biochemical reactions, particularly in the formation of azides .

Mode of Action

This compound interacts with its targets by converting primary amines or ammonium salts to azides . This conversion is generally catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . This reaction is effectively the reverse of the Staudinger reaction .

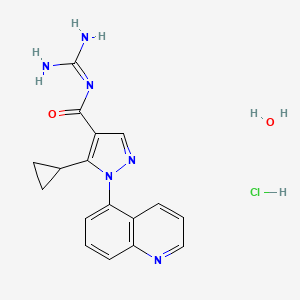

Biochemical Pathways

The conversion of primary amines or ammonium salts to azides affects the biochemical pathways involved in the synthesis of bioactive molecules and organic functional materials . The resulting azides can then participate in further reactions, such as click chemistry , leading to a variety of downstream effects.

Pharmacokinetics

It’s known that the compound is slightly soluble in water and methanol , which could influence its absorption and distribution. More detailed pharmacokinetic studies would be needed to fully understand its bioavailability and metabolism.

Result of Action

The primary result of the action of 1H-Imidazole-1-sulfonyl azide hydrochloride is the formation of azides from primary amines or ammonium salts . These azides can then be used in the synthesis of bioactive molecules and organic functional materials .

Action Environment

The action of 1H-Imidazole-1-sulfonyl azide hydrochloride is influenced by environmental factors such as temperature and the presence of certain metal salts . For instance, the conversion of primary amines or ammonium salts to azides is catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . Additionally, the compound is hygroscopic and forms hydrazoic acid on prolonged storage and on contact with water , indicating that moisture and storage conditions can significantly affect its stability and efficacy.

安全和危害

As with all organic azides, this compound is potentially explosive both in use and in preparation . The hydrochloride salt was initially reported to be insensitive to impact, vigorous grinding, and prolonged heating at 80 °C, although heating above 150 °C resulted in violent decomposition . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

属性

IUPAC Name |

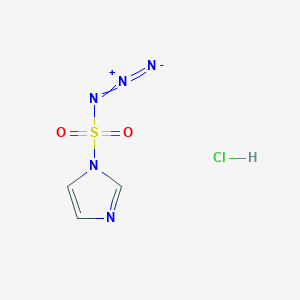

N-diazoimidazole-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYURSCOGYWBRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952234-36-5 | |

| Record name | 1H-Imidazole-1-sulphonyl azide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。